molecular formula C13H10O4S B6399300 MFCD18319832 CAS No. 1261928-14-6

MFCD18319832

Cat. No.: B6399300
CAS No.: 1261928-14-6
M. Wt: 262.28 g/mol
InChI Key: NQSHOBQYFDVCIQ-UHFFFAOYSA-N
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Description

MFCD18319832 is a chemical compound cataloged under the MDL number system, which is widely used for indexing substances in chemical databases. Such compounds typically serve roles in pharmaceuticals, agrochemicals, or materials science, with properties dictated by their molecular architecture. For instance, structurally related pyrrolo-triazines and benzimidazole derivatives (as seen in and ) often exhibit biological activity, making them relevant for drug discovery .

Properties

IUPAC Name

4-(5-formylthiophen-3-yl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c1-17-12-5-8(2-3-11(12)13(15)16)9-4-10(6-14)18-7-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSHOBQYFDVCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CSC(=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689482
Record name 4-(5-Formylthiophen-3-yl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-14-6
Record name 4-(5-Formylthiophen-3-yl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18319832 involves several steps, each requiring specific conditions and reagents. One common method includes the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process often involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: MFCD18319832 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

MFCD18319832 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, including drug development and delivery systems. In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of MFCD18319832 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18319832, we compare it with two structurally analogous compounds from the evidence: CAS 918538-05-3 (MFCD11044885) and CAS 1761-61-1 (MFCD00003330) . These compounds were selected based on shared heterocyclic frameworks and functional group motifs, which are critical for bioactivity and synthetic applications.

Table 1: Structural and Physicochemical Comparison

Property CAS 918538-05-3 (MFCD11044885) CAS 1761-61-1 (MFCD00003330)
Molecular Formula C₆H₃Cl₂N₃ C₇H₅BrO₂
Molecular Weight 188.01 g/mol 201.02 g/mol
Log S (ESOL) -3.02 (Poor solubility) -2.47 (Moderate solubility)
Hydrogen Bond Donors 0 1 (Br, O)
Bioavailability Score 0.55 0.55
Hazard Profile H315-H319-H335 (Skin/eye irritation) H302 (Acute toxicity)

Key Findings:

Structural Divergence :

  • CAS 918538-05-3 is a dichloro-pyrrolo-triazine with a planar aromatic system, favoring interactions with enzyme active sites (e.g., kinase inhibitors) .
  • CAS 1761-61-1 is a brominated benzimidazole derivative, where the bromine atom enhances electrophilic reactivity, useful in cross-coupling reactions .

CAS 1761-61-1 exhibits better solubility (Log S = -2.47) due to its ester group, though its bioavailability is comparable (0.55) .

Synthetic Accessibility :

  • CAS 918538-05-3 requires multi-step synthesis involving N-ethyl-N,N-diisopropylamine and iodides under controlled conditions .
  • CAS 1761-61-1 employs greener methods (A-FGO catalyst in THF) with high yield (98%) and recyclable catalysts .

Functional and Application-Based Contrast

Table 2: Functional Comparison

Parameter CAS 918538-05-3 (MFCD11044885) CAS 1761-61-1 (MFCD00003330)
Primary Use Pharmaceutical intermediates Organic synthesis building block
Enzyme Inhibition CYP450 inhibitor (potential drug-drug interactions) No significant inhibition reported
Thermal Stability High (decomposes >250°C) Moderate (stable under reflux conditions)
Regulatory Concerns Irritant (requires handling precautions) Acute toxicity (oral)

Critical Insights:

  • Drug Development : CAS 918538-05-3’s CYP450 inhibition limits its use in polypharmacy but highlights its role in targeted therapies .
  • Material Science : CAS 1761-61-1’s bromine atom enables applications in Suzuki-Miyaura couplings, critical for polymer and ligand synthesis .

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